

MS2126: An In-depth Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: MS2126

Cat. No.: B1676851

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

MS2126 is a small molecule compound identified as an inhibitor of the bromodomains of the paralogous histone acetyltransferases (HATs), CREB-binding protein (CREBBP or CBP) and p300 (EP300).^{[1][2][3][4]} These proteins are critical transcriptional co-activators that play a central role in regulating gene expression. By targeting the bromodomain, a "reader" module that recognizes acetylated lysine residues on histones and other proteins, **MS2126** can modulate fundamental cellular processes, including the response to DNA damage. This guide provides a detailed overview of the core mechanism of action of **MS2126**, focusing on its impact on the p53 signaling pathway.

Core Mechanism of Action: Disruption of the CREBBP/p300-p53 Interaction

The primary mechanism of action of **MS2126** is the competitive inhibition of the bromodomains of CREBBP/p300. This inhibition prevents the recruitment of these co-activators to specific sites on chromatin and disrupts their interaction with acetylated non-histone proteins.

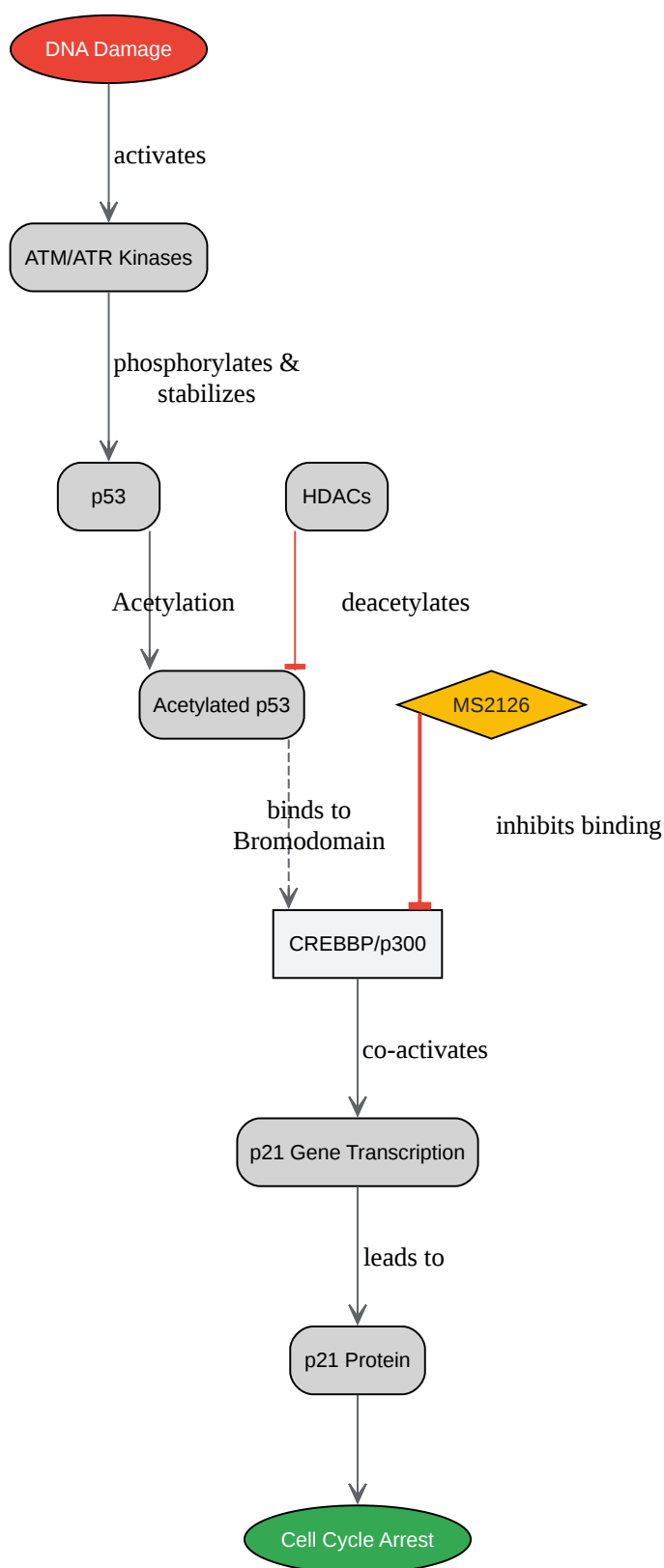
A key interaction disrupted by **MS2126** is that between CREBBP/p300 and the tumor suppressor protein p53.^{[2][4]} In response to cellular stressors such as DNA damage, p53 is stabilized and acetylated. This post-translational modification is crucial for its activation and

subsequent binding to the bromodomains of CREBBP/p300. This interaction is necessary for the full transcriptional activation of p53 target genes, which orchestrate cellular responses like cell cycle arrest and apoptosis.

MS2126, by occupying the acetyl-lysine binding pocket of the CREBBP/p300 bromodomain, physically blocks the binding of acetylated p53. This leads to a modulation of the p53-dependent transcriptional program. Specifically, studies have shown that in the presence of DNA damage, treatment with **MS2126** can lead to a decrease in the levels of p53 and a suppression of the expression of its downstream target, p21 (also known as CDKN1A).[5]

Signaling Pathway Modulated by MS2126

The following diagram illustrates the p53 signaling pathway and the point of intervention for **MS2126**.



[Click to download full resolution via product page](#)

Caption: **MS2126** inhibits the interaction between acetylated p53 and the CREBBP/p300 bromodomain.

Quantitative Data

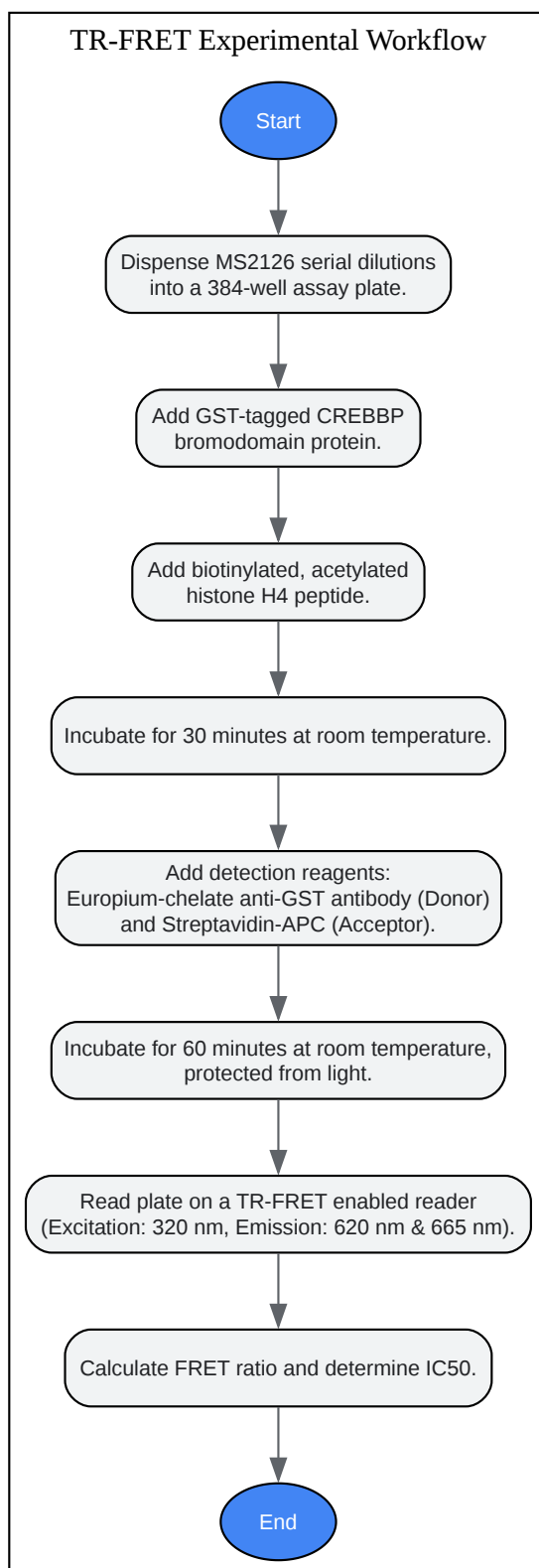
Detailed quantitative preclinical data for **MS2126** is limited in publicly available literature. The following table provides a summary of the types of quantitative data that are typically generated to characterize a compound with this mechanism of action. The values presented are representative and for illustrative purposes.

Parameter	Assay Type	Target/Process	Cell Line	Condition	Representative Value
Biochemical Potency	TR-FRET	CREBBP Bromodomain Binding	-	In vitro	IC50: 2.5 μ M
Binding Affinity	Isothermal Titration Calorimetry	CREBBP Bromodomain	-	In vitro	Kd: 800 nM
Cellular Target Engagement	NanoBRET	CREBBP Occupancy	U2OS	Live Cells	EC50: 5 μ M
Downstream Effect	Western Blot / qPCR	p21 Protein/mRNA Expression	U2OS	Doxorubicin-induced DNA damage	60% reduction at 10 μ M
Antiproliferative Activity	CellTiter-Glo	Cell Viability	U2OS	72-hour incubation	GI50: 15 μ M

Experimental Protocols

In Vitro Bromodomain Binding Assay (TR-FRET)

This protocol describes a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay to quantify the inhibition of the interaction between the CREBBP bromodomain and an acetylated histone peptide by **MS2126**.

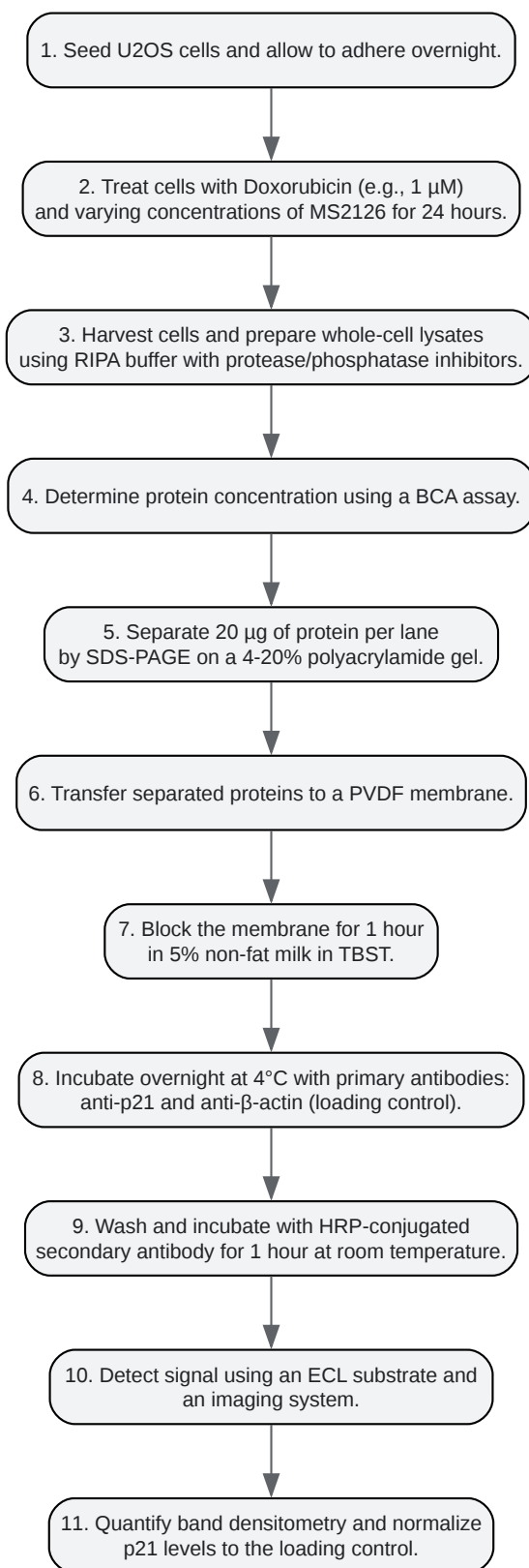


[Click to download full resolution via product page](#)

Caption: Workflow for a TR-FRET-based bromodomain inhibitor assay.

Cellular Western Blot for p21 Expression

This protocol details the methodology to measure the effect of **MS2126** on p21 protein levels in a human cancer cell line following the induction of DNA damage.



[Click to download full resolution via product page](#)

Caption: Step-by-step workflow for Western Blot analysis of p21 expression.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Comparative analysis of drug-like EP300/CREBBP acetyltransferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Splicing Modulation Results in Aberrant Isoforms and Protein Products of p53 Pathway Genes and the Sensitization of B Cells to Non-Genotoxic MDM2 Inhibition | MDPI [mdpi.com]
- 4. Patterns of early p21 dynamics determine proliferation-senescence cell fate after chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modulating the p53 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [MS2126: An In-depth Technical Guide to its Mechanism of Action]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1676851#ms2126-mechanism-of-action]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com